molecular formula C19H17ClN2O4 B7659619 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B7659619
M. Wt: 372.8 g/mol
InChI Key: LLPTYXUPIWMEQS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic molecule with a complex structure that has garnered attention for its potential biological activities. With a molecular formula of C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4} and a molecular weight of approximately 372.8 g/mol, this compound features a chlorinated phenyl group, methoxy substituents, and an isoxazole ring, which contribute to its unique chemical behavior and biological effects .

Chemical Structure

The structural complexity of this compound is illustrated below:

Chemical Structure 3 2 chlorophenyl N 2 5 dimethoxyphenyl 5 methyl 1 2 oxazole 4 carboxamide\text{Chemical Structure }\text{3 2 chlorophenyl N 2 5 dimethoxyphenyl 5 methyl 1 2 oxazole 4 carboxamide}

Biological Activities

Research indicates that This compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer activity. It has been shown to affect various cancer cell lines, potentially through mechanisms involving modulation of enzyme activity and receptor signaling pathways .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects against several enzymes, including:
    • Histone Deacetylases (HDACs) : These enzymes play crucial roles in gene expression regulation and are important targets in cancer therapy.
    • Carbonic Anhydrase (CA) : Inhibition of CA can lead to therapeutic benefits in conditions like glaucoma and epilepsy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamideC17H11Cl3N2OC_{17}H_{11}Cl_{3}N_{2}OContains multiple chlorine substituents; potential for enhanced activity.
3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamideC22H20ClN3OC_{22}H_{20}ClN_{3}OFeatures an indole moiety; may exhibit different pharmacological properties.
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamideC18H14ClN2O3C_{18}H_{14}ClN_{2}O_{3}Similar structure but lacks dimethoxy substitution; different solubility profiles.

The unique combination of the chlorinated phenyl group and methoxy substituents in This compound contributes to its distinctive chemical behavior and biological activity compared to these similar compounds .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various oxazole derivatives found that This compound exhibited moderate activity against a panel of human cancer cell lines. The compound's mechanism was linked to the inhibition of HDACs and modulation of apoptotic pathways .

Case Study 2: Enzyme Inhibition

Another research highlighted the compound's ability to inhibit Carbonic Anhydrase with an IC50 value indicative of promising therapeutic potential in treating conditions such as glaucoma. This inhibition was attributed to the structural features that favor binding to the active site of the enzyme .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-17(18(22-26-11)13-6-4-5-7-14(13)20)19(23)21-15-10-12(24-2)8-9-16(15)25-3/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPTYXUPIWMEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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